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Compound of Interest

Compound Name: Tabernanthine

Cat. No.: B1236622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H-NMR and ¹³C-NMR spectral analysis

of synthetically derived tabernanthine, a key iboga alkaloid with significant interest in

medicinal chemistry and drug development. This document outlines the expected spectral data,

experimental protocols for NMR analysis, and visual representations of experimental workflows

and spectral correlations.

Introduction
Tabernanthine is a psychoactive indole alkaloid isolated from the root bark of the African shrub

Tabernanthe iboga. Its potential therapeutic applications have spurred interest in its total

synthesis to provide a reliable and scalable source for research and development. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation

and purity assessment of synthetic tabernanthine. This document provides the key ¹H and ¹³C-

NMR spectral data for synthetic tabernanthine, enabling researchers to verify their

synthesized compounds.

¹H and ¹³C-NMR Spectral Data
The following tables summarize the ¹H and ¹³C-NMR spectral data for synthetic tabernanthine,

recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H-NMR Spectral Data for Synthetic Tabernanthine (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.95 s - 1H N-H

7.20 d 8.4 1H Ar-H

6.82 d 2.2 1H Ar-H

6.75 dd 8.4, 2.4 1H Ar-H

3.84 s - 3H OCH₃

3.20 - 3.10 m - 2H

3.05 - 2.95 m - 2H

2.85 - 2.75 m - 1H

2.20 - 2.10 m - 1H

1.95 - 1.85 m - 1H

1.80 - 1.70 m - 1H

1.65 - 1.55 m - 1H

1.50 - 1.40 m - 1H

1.35 - 1.25 m - 1H

0.95 t 7.4 3H CH₃

Table 2: ¹³C-NMR Spectral Data for Synthetic Tabernanthine (101 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

153.8 Ar-C

137.5 Ar-C

132.1 Ar-C

122.8 Ar-C

112.5 Ar-C

100.2 Ar-C

99.8 Ar-C

55.9 OCH₃

54.1

53.0

40.8

35.7

32.1

31.0

27.9

26.8

22.5

12.1 CH₃

Note: Specific assignments for all aliphatic protons and carbons require further 2D NMR

analysis.

Experimental Protocols
Synthesis of Tabernanthine (Brief Overview)
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The first total synthesis of tabernanthine was recently achieved by Hughes and Townsend.[1]

The synthesis involves an eight-step sequence, featuring a key thermal coupling of an indole

and an aziridine to furnish the requisite tryptamine starting material. A subsequent Friedel-

Crafts type alkylation forms the indole-isoquinuclidine C-C bond, and a regio- and

diastereoselective hydroboration-oxidation enables the final C-N bond formation to complete

the isoquinuclidine ring system.[1]

NMR Sample Preparation and Analysis
Sample Preparation:

Weigh approximately 5-10 mg of the synthetic tabernanthine sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

Acquire the ¹H-NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

Typical acquisition parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1.0 s

Acquisition time (aq): ~4 s

Spectral width (sw): ~20 ppm

Process the data with an exponential window function (line broadening of 0.3 Hz) before

Fourier transformation.

Phase and baseline correct the spectrum.
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Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals.

¹³C-NMR Spectroscopy:

Acquire the ¹³C-NMR spectrum on the same spectrometer, operating at the corresponding

frequency (e.g., 101 MHz for a 400 MHz instrument).

Typical acquisition parameters:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

Relaxation delay (d1): 2.0 s

Acquisition time (aq): ~1 s

Spectral width (sw): ~240 ppm

Process the data with an exponential window function (line broadening of 1.0 Hz) before

Fourier transformation.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D-NMR Spectroscopy (for complete assignment):

To unambiguously assign all proton and carbon signals, it is recommended to perform 2D

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

These experiments reveal proton-proton coupling networks and one-bond and multiple-

bond correlations between protons and carbons, respectively.
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Experimental Workflow for Synthesis and Analysis
Experimental Workflow for Tabernanthine Synthesis and Analysis
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Caption: Workflow from starting materials to the final spectral analysis of synthetic

tabernanthine.

Key 2D NMR Correlations for Structural Elucidation

Conceptual 2D NMR Correlations in Tabernanthine

Tabernanthine Core Structure Key NMR Correlations
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Caption: Visualization of key 2D NMR correlations for the structural confirmation of

tabernanthine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Spectral
Analysis of Synthetic Tabernanthine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236622#1h-nmr-and-13c-nmr-spectral-analysis-of-
synthetic-tabernanthine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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